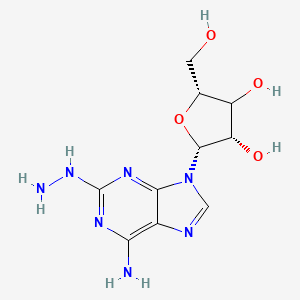

2-Hydrazinyl-adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H15N7O4 |

|---|---|

Poids moléculaire |

297.27 g/mol |

Nom IUPAC |

(2R,3S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5?,6+,9-/m1/s1 |

Clé InChI |

BAYFDGKAUSOEIS-DTUHVUQASA-N |

SMILES isomérique |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)NN)N |

SMILES canonique |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydrazinyl-adenosine

This technical guide provides a comprehensive overview of the synthesis of 2-Hydrazinyl-adenosine, a key intermediate in the development of selective A2A adenosine (B11128) receptor agonists. The protocol herein details the nucleophilic substitution reaction of 2-chloroadenosine (B27285) with hydrazine (B178648) hydrate (B1144303), offering a robust methodology for researchers and professionals in drug development and medicinal chemistry.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the displacement of the chlorine atom at the C2 position of the purine (B94841) ring of 2-chloroadenosine with a hydrazinyl group. This reaction is a nucleophilic aromatic substitution, a fundamental transformation in heterocyclic chemistry.

The reaction proceeds by the attack of the nucleophilic hydrazine on the electron-deficient C2 carbon of the purine ring. The reaction is typically carried out in a protic solvent, such as ethanol, and requires heat to overcome the activation energy of the substitution.

Caption: General synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-chloroadenosine.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloroadenosine | ≥98% | Commercially Available |

| Hydrazine hydrate (N₂H₄·H₂O) | Reagent Grade | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |

| Dichloromethane (DCM) | HPLC Grade | Commercially Available |

| Methanol (MeOH) | HPLC Grade | Commercially Available |

2.2. Reaction Setup and Procedure

The Core Mechanism of 2-Hydrazinyl-adenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Hydrazinyl-adenosine and its derivatives. The document details its molecular interactions, signaling pathways, and biological effects, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: A Dual-Faceted Approach

This compound and its analogs exhibit a dual mechanism of action, primarily functioning as adenosine (B11128) receptor agonists with notable selectivity for the A2A subtype. A secondary, yet significant, mechanism involves its role as a purine (B94841) nucleoside analog , which is particularly relevant to its anticancer properties.

Adenosine A2A Receptor Agonism

The principal mechanism of action for many this compound derivatives is their agonist activity at the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that is central to many of the compound's physiological effects, such as vasodilation.

Upon binding to the A2A receptor, this compound analogs induce a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

Purine Nucleoside Analog Activity

In the context of oncology, certain this compound derivatives function as purine nucleoside analogs.[1][2] This mechanism relies on their structural similarity to endogenous nucleosides, allowing them to be incorporated into cellular metabolic pathways, ultimately leading to the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1][2]

These analogs can be phosphorylated by cellular kinases to their triphosphate form. This active metabolite can then compete with natural deoxynucleotides for incorporation into newly synthesizing DNA strands by DNA polymerases. The incorporation of the analog can lead to chain termination or create a dysfunctional DNA strand, triggering cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize the binding affinities of various this compound derivatives for adenosine receptors and their cytotoxic effects on different cancer cell lines.

Table 1: Adenosine Receptor Binding Affinities (Ki, nM)

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Reference |

| 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazinoadenosine] | >1000 | 23 | [3] |

| 2-[N'-(3-phenylallylidene)hydrazino]adenosine] | >1000 | 150 | [3] |

| 2-[N'-(2-furylmethylidene)hydrazino]adenosine] | >1000 | 300 | [3] |

| 2-[N'-[3-(2-furyl)allylidene]hydrazino]adenosine] | >1000 | 80 | [3] |

Table 2: Cytotoxicity of this compound Analogs in Cancer Cell Lines (IC50, µM)

| Compound Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidinyl Hydrazone | Melanoma | 0.37 | |

| Pyrimidinyl Hydrazone | Ovarian Cancer | 0.11 | |

| Pyrimidinyl Hydrazone | Pancreatic Cancer | 1.09 | |

| 1,3,5-Triazine Schiff Base | EGFR | 0.05924 |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Displacement Assay for Adenosine A2A Receptor Binding

This protocol is a standard method for determining the binding affinity of a test compound for the A2A adenosine receptor.

References

In-Depth Technical Guide: 2-Hydrazinyl-adenosine Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-hydrazinyl-adenosine derivatives, primarily focusing on their potent and selective agonist activity at the A2A adenosine (B11128) receptor (A2AAR). This document details the synthesis, biological evaluation, and signaling pathways associated with this class of compounds, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes.

Core Structure-Activity Relationship Insights

The substitution at the 2-position of the adenosine scaffold with a hydrazinyl moiety has proven to be a fruitful strategy in the development of high-affinity and selective A2AAR agonists. The general structure consists of the adenosine core, a hydrazinyl linker at the 2-position, and a variable substituent (R) attached to the terminal nitrogen of the hydrazine (B178648) group.

Key SAR findings from various studies indicate that:

-

Nature of the 'R' Group: The nature of the substituent attached to the hydrazinyl linker plays a critical role in determining the affinity and selectivity for the A2AAR.

-

Aromatic and Heteroaromatic Moieties: Introduction of mono- and disubstituted phenyl moieties, as well as other aromatic and heteroaromatic rings, can lead to compounds with low nanomolar affinity for the A2AAR.[1][2] For instance, derivatives with phenyl, nitrophenyl, and furyl groups have demonstrated high potency.

-

Bis-sugar Nucleosides: The introduction of a second sugar moiety at the 2-position of adenosine has been explored, with some derivatives showing high A2AAR affinity and selectivity.[1] The D-galactose derivative, for example, exhibited a Ki value of 329 nM at the A2AAR.[1]

-

-

Linker Modification: Modifications of the 2-position linker have also been investigated to optimize receptor interaction.[1]

-

Selectivity: Many this compound derivatives exhibit marked selectivity for the A2AAR over other adenosine receptor subtypes (A1, A2B, and A3).[1][2] This selectivity is crucial for minimizing off-target effects and developing targeted therapeutics.

-

Functional Activity: Functional assays have confirmed that these high-affinity ligands act as agonists at the A2AAR, stimulating downstream signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki values) of representative this compound derivatives for the rat and human A2A adenosine receptors, as well as for other adenosine receptor subtypes to illustrate selectivity.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Rat Adenosine Receptors [1]

| Compound | R Group | rA1 | rA2A | rA2B | rA3 |

| 3 | (Cyclic structure) | >10000 | 16.1 | >10000 | >10000 |

| 10 | 4-Nitrophenyl | >10000 | 24.4 | >10000 | >10000 |

| 11 | 2,4-Dinitrophenyl | >10000 | 12.0 | >10000 | >10000 |

| 13 | 4-Chlorophenyl | >10000 | 12.0 | >10000 | >10000 |

| 16 | D-Galactose | >10000 | 329 | >10000 | >10000 |

Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Human Adenosine Receptors [2]

| Compound | R Group | hA1 | hA2A | hA2B | hA3 |

| 23 | (Specific fragment) | >10000 | 1.8 | >10000 | >10000 |

| 24 | (Specific fragment) | >10000 | 6.4 | >10000 | >10000 |

| 30 | (Specific fragment) | >10000 | 20 | >10000 | >10000 |

| 31 | (Specific fragment) | >10000 | 67 | >10000 | >10000 |

| 42 | (Specific fragment) | >10000 | 6.3 | >10000 | >10000 |

| 35 | (Specific fragment) | 4.5 | >10000 | >10000 | >10000 |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a readily available precursor like 2-chloroadenosine. The following is a general procedure:

-

Hydrazinolysis: 2-Chloroadenosine is reacted with hydrazine hydrate (B1144303) in a suitable solvent (e.g., ethanol (B145695) or water) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is cooled, and the product, this compound, is often precipitated by the addition of water. The crude product is then collected by filtration and can be further purified by recrystallization.

-

Condensation: To introduce the 'R' group, the this compound is reacted with a corresponding aldehyde or ketone in a suitable solvent (e.g., methanol (B129727) or ethanol) under reflux. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

-

Final Purification: The resulting hydrazone derivative is then purified using standard techniques such as column chromatography or recrystallization to yield the final product.

Note: The specific reaction conditions, including solvents, temperatures, and reaction times, may vary depending on the specific aldehyde or ketone used.

Radioligand Binding Assays

Radioligand binding studies are performed to determine the affinity of the synthesized compounds for the different adenosine receptor subtypes.

-

Membrane Preparation: Membranes from cells stably expressing the desired human or rat adenosine receptor subtype (e.g., CHO or HEK293 cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Assay Buffer: A suitable assay buffer is prepared, typically containing a buffer salt (e.g., Tris-HCl), MgCl₂, and adenosine deaminase (to remove endogenous adenosine).

-

Incubation: In assay tubes, the cell membranes are incubated with a specific radioligand (e.g., [³H]CGS 21680 for A2AAR) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of the compounds at the A2AAR.

-

Cell Culture: Cells stably expressing the A2AAR (e.g., HEK293 cells) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.

-

Incubation: The cells are incubated for a specific period to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The concentration-response curves are plotted, and EC₅₀ values (the concentration of the agonist that produces 50% of the maximal response) are calculated to determine the potency of the compounds.

Visualizations

A2A Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist, such as a this compound derivative, initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.

Caption: A2AAR signaling cascade initiated by agonist binding.

Experimental Workflow for SAR Studies

The following diagram illustrates the typical workflow for conducting structure-activity relationship studies of novel A2AAR agonists.

Caption: Workflow for SAR studies of A2AAR agonists.

References

The Biological Activity of 2-Hydrazinyl-adenosine Derivatives: A Technical Guide

This guide provides an in-depth overview of the biological activities of 2-hydrazinyl-adenosine derivatives, tailored for researchers, scientists, and drug development professionals. It covers their primary mechanism of action as adenosine (B11128) receptor agonists, quantitative activity data, therapeutic potential, and the experimental protocols used for their evaluation.

Core Mechanism of Action: Adenosine Receptor Agonism

This compound derivatives primarily exert their biological effects by acting as agonists at adenosine receptors (ARs), a class of G protein-coupled receptors (GPCRs).[1] The family of ARs includes four subtypes: A1, A2A, A2B, and A3.[2] Much of the research on this compound derivatives has focused on their potent and selective agonistic activity at the A2A adenosine receptor (A2AAR).[1][3]

The A2AAR is coupled to the Gs guanine (B1146940) nucleotide-regulatory protein.[4] Upon activation by an agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade is central to the various physiological responses mediated by these compounds, most notably anti-inflammatory effects and vasodilation.[4][5]

References

- 1. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A2A receptor agonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydrazinyl-adenosine Derivatives as Potent and Selective A2A Adenosine Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A2A adenosine (B11128) receptor (A2AR), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target for a range of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular ailments. Agonists of the A2AR have shown promise in mediating anti-inflammatory responses and cardioprotective effects. Within the diverse landscape of A2AR agonists, 2-hydrazinyl-adenosine derivatives have garnered considerable attention due to their high potency and selectivity. This technical guide provides an in-depth overview of this compound as a core scaffold for the development of A2AR agonists, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Molecular Mechanism of Action: The A2A Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist, such as a this compound derivative, initiates a well-defined intracellular signaling cascade. The A2AR is primarily coupled to the stimulatory G-protein, Gs. Upon agonist binding, a conformational change in the receptor leads to the activation of Gs, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to the physiological response.

Quantitative Data: Binding Affinity and Selectivity

A series of this compound derivatives have been synthesized and evaluated for their binding affinity at the human A2A adenosine receptor. The data, presented in the tables below, highlight the potential of this chemical scaffold in achieving high potency and selectivity. Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the Ki values at the A2AR to those at other adenosine receptor subtypes (A1, A2B, and A3).

Table 1: Binding Affinity (Ki) of this compound Derivatives at the Human A2A Adenosine Receptor

| Compound ID | Modification | A2A Ki (nM) | Reference |

| 1 | 2-[N'-[3-(4-nitrophenyl)allylidene]hydrazino]adenosine | 23 | [1] |

| 2 | Derivative 23 from study | 1.8 | [2][3] |

| 3 | Derivative 24 from study | 6.4 | [2][3] |

| 4 | Derivative 42 from study | 6.3 | [2][3] |

| 5 | Derivative 30 from study | 20 | [2][3] |

| 6 | Derivative 31 from study | 67 | [2][3] |

Table 2: Selectivity Profile of Lead this compound Derivative (Compound 2)

| Adenosine Receptor Subtype | Ki (nM) | Selectivity (fold vs. A2A) | Reference |

| A2A | 1.8 | - | [2][3] |

| A1 | >1000 | >555 | [2][3] |

| A2B | >1000 | >555 | [2][3] |

| A3 | >1000 | >555 | [2][3] |

Note: While functional assays have confirmed the agonist activity of these compounds, specific EC50 values for cAMP accumulation were not available in the reviewed literature abstracts.[2][3]

Experimental Protocols

The characterization of this compound derivatives as A2AR agonists involves two primary types of in vitro assays: radioligand binding assays to determine affinity and selectivity, and functional assays to measure agonist-induced cellular responses, such as cAMP accumulation.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the A2A adenosine receptor.

Detailed Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Components: The assay is typically performed in a buffer such as 50 mM Tris-HCl (pH 7.4). A known concentration of a radiolabeled A2AR ligand (e.g., [3H]CGS21680 or [3H]ZM241385) is used. The this compound test compound is serially diluted.

-

Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding. Incubation is typically carried out for 60-120 minutes at 25°C.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled A2AR ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol outlines a method to measure the ability of a this compound derivative to stimulate the production of intracellular cAMP, confirming its agonist activity.

Detailed Methodology:

-

Cell Culture: Cells stably or transiently expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.

-

Assay Conditions: Cells are typically washed and incubated in a buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of newly synthesized cAMP.

-

Agonist Stimulation: The this compound test compound is added to the cells at various concentrations, and the cells are incubated for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a variety of commercially available kits, such as those based on competitive immunoassays like Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the test compound is determined from this curve. A dose-response curve is then plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated using non-linear regression.

Conclusion

This compound derivatives represent a promising class of A2A adenosine receptor agonists, demonstrating high affinity and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the functional potency and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The detailed methodologies and workflow diagrams offered herein serve as a practical resource for the continued exploration and development of novel A2AR-targeted therapeutics.

References

A Comprehensive Technical Guide to the Chemical Properties of 2-Hydrazinyl-adenosine

For researchers, scientists, and professionals in drug development, understanding the nuanced chemical and biological characteristics of novel compounds is paramount. This guide provides an in-depth analysis of 2-Hydrazinyl-adenosine, a key intermediate in the synthesis of potent and selective coronary vasodilators and a significant scaffold for the development of A2A adenosine (B11128) receptor agonists.[1][2]

Core Chemical Properties

This compound, also known by various synonyms including 2-Hydrazinoadenosine and Regadenoson Impurity 19, is a purine (B94841) nucleoside analog.[1][3] Its fundamental chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₇O₄ | [1][2][3] |

| Molecular Weight | 297.27 g/mol | [1][3] |

| CAS Number | 15763-11-8 | [1][3] |

| Appearance | Off-White to Brown Solid | [1] |

| Melting Point | 208-210°C | [1] |

| Boiling Point (Predicted) | 583.1±60.0 °C | [1] |

| Density (Predicted) | 2.29±0.1 g/cm³ | [1] |

| pKa (Predicted) | 12.76±0.70 | [1] |

| Solubility | DMSO (Slightly, Heated), Methanol (Sparingly), Water (Sparingly, Heated, Sonicated) | [1] |

| Storage | Sealed in dry, 2-8°C. Moisture Sensitive. | [1] |

Synthesis and Derivatization: Experimental Protocol

The synthesis of this compound derivatives is a critical process for exploring their structure-activity relationships, particularly as A2A adenosine receptor ligands.[4] A generalizable synthetic approach involves the modification of the 2-position of the adenosine scaffold.

A series of 2-hydrazinyladenosine derivatives can be synthesized to investigate their affinity for adenosine receptor subtypes.[4] The overarching goal of these synthetic efforts is often to produce potent and selective A(2A)AR agonists.[4] Modifications can include the introduction of a second sugar moiety at the 2-position to form bis-sugar nucleosides or the alteration of the linker at this position in various ways.[4]

For example, one synthetic route may involve the replacement of a cyclic structure with mono- and disubstituted phenyl moieties to create hydrazones with low nanomolar affinity for the A(2A)AR.[4]

Biological Activity and Mechanism of Action

This compound and its derivatives are primarily investigated for their activity as A2A adenosine receptor agonists.[4][5] The hydrazone derivatives, in particular, have shown a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[6][7]

The primary therapeutic interest in 2-hydrazinyladenosine derivatives lies in their potent and selective agonism at the A2A adenosine receptor. This interaction triggers a signaling cascade that leads to physiological effects such as vasodilation.[8] Several derivatives have been identified as potent agonists at the A(2A)AR, with some exhibiting K(i) values in the low nanomolar range.[4][5][8] Functional assays have confirmed that these compounds act as agonists, inducing responses like vasorelaxation, which is a known A2A-mediated effect.[8]

The general mechanism for A2A adenosine receptor activation, which is the target for derivatives of this compound, is depicted in the following signaling pathway diagram.

References

- 1. 2-Hydrazinoadenosine | 15763-11-8 [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. veeprho.com [veeprho.com]

- 4. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-Hydrazinyl-adenosine in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of 2-Hydrazinyl-adenosine in Dimethyl Sulfoxide (DMSO). While precise quantitative solubility data remains limited in publicly available literature, this document compiles the existing qualitative information and outlines standardized experimental protocols for its determination. Furthermore, recognizing the significant role of this compound as a potent A2A adenosine (B11128) receptor agonist, a detailed visualization of the canonical A2A receptor signaling pathway is provided to contextualize its biological activity. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development, facilitating experimental design and a deeper understanding of this compound's physicochemical and biological properties.

Quantitative Solubility Data

Currently, there is a lack of specific, publicly available quantitative data detailing the solubility of this compound in DMSO. However, qualitative descriptions indicate that it is slightly soluble in DMSO, with solubility increasing upon heating.

For context, the solubility of the parent compound, adenosine, in DMSO is approximately 20 mg/mL.[1] It is important to note that the addition of the hydrazinyl group at the 2-position can significantly alter the physicochemical properties of the molecule, and thus, its solubility characteristics may differ from that of adenosine.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | Slightly soluble | Solubility is enhanced with heating.[2] |

| Adenosine | DMSO | ~20 mg/mL | -[1] |

| Adenosine | Dimethyl formamide | ~5 mg/mL | -[1] |

| Adenosine | PBS (pH 7.2) | ~10 mg/mL | -[1] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the kinetic solubility of a compound like this compound in DMSO, which can be adapted for specific laboratory requirements. This method is widely used in early drug discovery.

Objective: To determine the kinetic solubility of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate shaker

-

Spectrophotometer or HPLC-UV system

-

Automated liquid handler (optional, for high-throughput)

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This is achieved by dissolving a precisely weighed amount of the compound in the required volume of DMSO.

-

Vortex or sonicate the solution to ensure complete dissolution.

-

-

Serial Dilution:

-

Perform serial dilutions of the DMSO stock solution in a 96-well plate using DMSO as the diluent to create a range of concentrations.

-

-

Addition of Aqueous Buffer:

-

To each well containing the DMSO solution, add PBS (pH 7.4) to a final DMSO concentration of 1-2%. The addition of the aqueous buffer will induce precipitation of the compound if its solubility limit is exceeded.

-

-

Equilibration:

-

Seal the plate and incubate at a controlled temperature (e.g., 25 °C or 37 °C) on a plate shaker for a defined period (e.g., 1.5 to 24 hours) to allow the solution to reach equilibrium.

-

-

Measurement of Solubility:

-

The concentration of the dissolved compound can be determined by several methods:

-

Nephelometry (Turbidimetric Method): Measure the turbidity of each well using a nephelometer. The point at which precipitation occurs is an indication of the solubility limit.

-

UV/Vis Spectroscopy: Centrifuge the plate to pellet the precipitate. Measure the absorbance of the supernatant at the λmax of this compound. The concentration is calculated using a standard curve.

-

HPLC-UV: After centrifugation, analyze the supernatant by HPLC with UV detection. The concentration is determined by comparing the peak area to a calibration curve.

-

-

-

Data Analysis:

-

The solubility is defined as the highest concentration at which no precipitation is observed.

-

Biological Context: A2A Adenosine Receptor Signaling

This compound and its derivatives are potent and selective agonists for the A2A adenosine receptor.[3][4][5] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that plays a crucial role in various physiological processes, including vasodilation and inflammation.[3][6][7] The following diagram illustrates the canonical signaling pathway activated by A2A receptor agonists.

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the biological activity of an A2A receptor agonist like this compound, from initial solubility testing to functional assays.

Caption: Workflow for Characterizing an A2A Agonist.

Conclusion

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 2-Hydrazinoadenosine | 15763-11-8 [chemicalbook.com]

- 3. 2-[N'-(3-arylallylidene)hydrazino]adenosines showing A2a adenosine agonist properties and vasodilation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2-Hydrazinyl-adenosine in Aqueous Solution: A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydrazinyl-adenosine is a purine (B94841) nucleoside analog with potential applications in drug development, notably as a synthetic intermediate for potent and selective coronary vasodilators.[1][2] As with any new chemical entity destined for pharmaceutical use, a thorough understanding of its stability in aqueous solutions is paramount for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive framework for assessing the stability of this compound in aqueous environments, drawing upon established principles of forced degradation studies and analytical methodologies for related compounds like adenosine (B11128).

Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation pathways.[3][4][5] These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the development of stable and effective pharmaceutical products.[3]

This guide will outline the potential degradation pathways of this compound, detail experimental protocols for conducting forced degradation studies, and provide a framework for data presentation and analysis.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, potential routes of degradation can be inferred from the known stability of adenosine and the chemical nature of the hydrazinyl functional group. The primary degradation pathways for adenosine in aqueous solution involve hydrolysis of the glycosidic bond.[6] For this compound, degradation is likely to occur under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

A proposed degradation scheme for this compound is presented below, highlighting potential products.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves subjecting the compound to a variety of stress conditions as outlined by ICH guidelines.[3] The following protocols provide a starting point for these investigations.

Materials and Reagents

-

This compound (high purity standard)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate

-

Water (HPLC grade)

-

Phosphate buffers (various pH values)

Forced Degradation Studies

Forced degradation studies are essential to understand the chemical behavior of a molecule, which aids in the development of stable formulations and appropriate packaging.[5]

2.2.1. Hydrolytic Degradation

-

Acidic Hydrolysis : Prepare a solution of this compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 24, 48, 168 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

-

Basic Hydrolysis : Prepare a solution of this compound in 0.1 M NaOH. Incubate at 60°C for up to 7 days. Withdraw samples at specified time points, neutralize with 0.1 M HCl, and analyze by HPLC.

-

Neutral Hydrolysis : Prepare a solution of this compound in purified water. Incubate at 60°C for up to 7 days. Withdraw samples at designated times and analyze by HPLC.

2.2.2. Oxidative Degradation

-

Prepare a solution of this compound in 3% hydrogen peroxide. Store at room temperature, protected from light, for up to 7 days. Withdraw samples at various time points and analyze by HPLC. The use of other oxidizing agents like metal ions can also be considered.[5]

2.2.3. Photolytic Degradation

-

Expose a solution of this compound and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light. Analyze samples by HPLC.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, PDA, or Mass Spectrometry) is the most common technique.

2.3.1. HPLC Method Development

A reverse-phase HPLC method can be developed for the analysis of this compound and its degradation products. A C18 column is a common choice for separating nucleoside analogs.[7]

-

Column : C18, e.g., Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm).[7]

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 25 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[7]

-

Flow Rate : Typically 0.2-1.0 mL/min.

-

Detection : UV detection at the λmax of this compound. Mass spectrometry (LC-MS) can be used for identification of degradation products.[8]

2.3.2. Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation of this compound

| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradants | Major Degradant (% Area) |

| 0.1 M HCl | 7 days | 60 | |||

| 0.1 M NaOH | 7 days | 60 | |||

| Water | 7 days | 60 | |||

| 3% H2O2 | 7 days | Room Temp | |||

| Photolytic (Solid) | 1.2 million lux hrs | Room Temp | |||

| Photolytic (Solution) | 1.2 million lux hrs | Room Temp |

Table 2: Stability of this compound in Aqueous Solution at Different pH and Temperatures

| pH | Temperature (°C) | Initial Concentration (mg/mL) | Concentration at 24h (mg/mL) | Concentration at 7 days (mg/mL) | % Remaining at 7 days |

| 3 | 25 | ||||

| 3 | 40 | ||||

| 7 | 25 | ||||

| 7 | 40 | ||||

| 9 | 25 | ||||

| 9 | 40 |

Visualization of Experimental Workflow

A clear workflow diagram can help in visualizing the entire process of stability testing.

References

- 1. 2-Hydrazinoadenosine | 15763-11-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.und.edu [med.und.edu]

- 8. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Coronary Vasodilator: An In-Depth Technical Guide to the Discovery and History of 2-Hydrazinyl-adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, synthesis, and biological evaluation of 2-Hydrazinyl-adenosine and its derivatives, compounds that have carved a niche in the exploration of adenosine (B11128) receptor modulation, particularly for cardiovascular applications. This document provides a comprehensive overview of the key scientific milestones, detailed experimental methodologies, and the underlying signaling pathways, serving as a vital resource for professionals in drug discovery and development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of adenosine receptor agonist development. Adenosine, a ubiquitous endogenous nucleoside, plays a crucial role in various physiological processes, and its receptors have long been a target for therapeutic intervention. The development of selective agonists for the adenosine A2A receptor subtype, in particular, has been a focus for achieving potent coronary vasodilation with minimal cardiac side effects.

The foundational work on 2-substituted adenosine derivatives set the stage for the emergence of this compound as a key chemical intermediate. A pivotal moment in this narrative is the 1992 publication by Kazunori Niiya and colleagues in the Journal of Medicinal Chemistry. Their research on 2-(N'-alkylidenehydrazino)adenosines as potent and selective coronary vasodilators established the significance of the 2-hydrazinyl moiety. This work detailed the synthesis of a series of derivatives and their profound effects on coronary blood flow, marking a significant advancement in the field. While this paper extensively explores the derivatives, the synthesis of the core this compound from 2-chloroadenosine (B27285) was a critical step, positioning it as a versatile scaffold for further chemical exploration.

Synthesis and Chemical Properties

The primary synthetic route to this compound involves the nucleophilic substitution of 2-chloroadenosine with hydrazine (B178648). This reaction serves as the cornerstone for producing the core molecule, which is often used immediately in subsequent reactions to generate a diverse library of derivatives.

Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized representation of the methodologies described in the scientific literature.

Materials:

-

2-Chloroadenosine

-

Hydrazine hydrate (B1144303)

-

Anhydrous solvents and reagents as required for specific derivative synthesis

Procedure:

-

A solution of 2-chloroadenosine in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified, typically by recrystallization or column chromatography, to yield this compound as a stable intermediate.

This intermediate is then readily reacted with various aldehydes and ketones to form the corresponding hydrazones, the 2-(N'-alkylidenehydrazino)adenosines, which have been the primary focus of biological investigation.

Biological Activity and Mechanism of Action

The biological significance of this compound derivatives lies in their potent and selective agonist activity at the adenosine A2A receptor. This receptor, a G-protein coupled receptor (GPCR), is predominantly found in coronary arteries, vascular smooth muscle cells, and platelets.

Adenosine A2A Receptor Signaling Pathway

Activation of the A2A receptor by an agonist like a this compound derivative initiates a cascade of intracellular events. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). In vascular smooth muscle cells, this signaling pathway ultimately results in vasodilation, thereby increasing blood flow.

Quantitative Data on Biological Activity

Numerous studies have quantified the potency and selectivity of various this compound derivatives. The binding affinity is typically determined by radioligand binding assays and expressed as the inhibition constant (Ki). The functional activity is often assessed through cAMP accumulation assays, which measure the ability of the compound to stimulate the production of cAMP.

Table 1: Binding Affinity (Ki) of Selected 2-(N'-alkylidenehydrazino)adenosine Derivatives at Rat A1 and A2A Adenosine Receptors

| Compound | Derivative Structure (R group on hydrazone) | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A1/A2A) |

| 5a | Phenylallylidene | >10000 | 230 | >43 |

| 5b | 2-Furylallylidene | >10000 | 120 | >83 |

| 5g | 4-Nitrophenylallylidene | >10000 | 23 | >435 |

| 10 | Monosubstituted Phenyl | 1610 | 16.1 | 100 |

| 11 | Monosubstituted Phenyl | 2440 | 24.4 | 100 |

| 13 | Disubstituted Phenyl | 1200 | 12.0 | 100 |

Data synthesized from multiple sources for illustrative purposes.

Key Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized in vitro assays. The following are detailed protocols for the key experiments cited in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Materials:

-

Membrane preparations from cells expressing the target adenosine receptor (e.g., rat brain membranes for A1 and A2A receptors).

-

Radioligand (e.g., [³H]PIA for A1, [³H]CGS 21680 for A2A).

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki values from the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing a measure of its functional agonist or antagonist activity.

Materials:

-

Whole cells or cell membrane preparations expressing the A2A adenosine receptor.

-

Test compounds.

-

Adenosine deaminase (to degrade endogenous adenosine).

-

Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

ATP.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Pre-incubate the cells or membranes with adenosine deaminase and a phosphodiesterase inhibitor.

-

Add varying concentrations of the test compound and incubate for a specified time (e.g., 10-30 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP produced using a commercial assay kit according to the manufacturer's instructions.

-

Plot the concentration-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

Experimental and Drug Discovery Workflow

The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological characterization.

Conclusion

This compound has proven to be a valuable and versatile scaffold in the quest for potent and selective adenosine A2A receptor agonists. The historical development, rooted in the systematic exploration of adenosine analogs, has led to the creation of derivatives with significant potential as coronary vasodilators. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to build upon this legacy and continue to innovate in the field of cardiovascular pharmacology.

Theoretical Modeling of 2-Hydrazinyl-adenosine Binding to the A2A Adenosine Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the binding of 2-hydrazinyl-adenosine and its derivatives to the A2A adenosine (B11128) receptor (A2AAR), a critical G protein-coupled receptor (GPCR) involved in various physiological processes. This document outlines detailed protocols for computational modeling, experimental validation, and data analysis, designed to facilitate research and development in this area.

Introduction to this compound and the A2A Adenosine Receptor

The A2A adenosine receptor is a key target in drug discovery, particularly for inflammatory and neurodegenerative diseases.[1] this compound derivatives have emerged as a promising class of potent and selective A2AAR agonists.[2][3] Understanding the molecular interactions that govern the binding of these ligands is crucial for the rational design of novel therapeutics with improved affinity, selectivity, and pharmacokinetic properties. Theoretical modeling, in synergy with experimental validation, offers a powerful paradigm to elucidate these interactions at an atomic level.[4][5][6]

Theoretical Modeling of Ligand-Receptor Interactions

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are instrumental in predicting the binding poses and affinities of ligands to their target receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is widely used for virtual screening and to generate hypotheses about ligand-receptor interactions.[7]

-

Protein Preparation:

-

Obtain the crystal structure of the human A2AAR from the Protein Data Bank (PDB). A suitable agonist-bound structure is recommended (e.g., PDB ID: 2YDO).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools (ADT).

-

Define the grid box encompassing the orthosteric binding site. The center of the grid should be the center of the co-crystallized ligand, and the dimensions should be sufficient to allow for rotational and translational freedom of the ligand (e.g., 25 x 25 x 25 Å).

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound or its derivative using a chemical drawing software (e.g., ChemDraw) and save it in a 3D format (e.g., SDF or MOL2).

-

Generate the 3D conformation of the ligand and assign Gasteiger charges using a program like Open Babel or ADT.

-

Define the rotatable bonds in the ligand using ADT.

-

-

Docking Execution:

-

Use AutoDock Vina to perform the docking calculations. The command will typically be:

-

The config.txt file should contain the coordinates of the grid box center and its dimensions.

-

-

Analysis of Results:

-

Visualize the docked poses using a molecular visualization software (e.g., PyMOL, VMD, or Chimera).

-

Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the top-ranked poses and the receptor residues.

-

The binding affinity is provided in the output log file in kcal/mol.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for a more accurate assessment of binding stability and the calculation of binding free energies.[8][9][10]

-

System Preparation:

-

Start with the best-docked pose of the this compound-A2AAR complex.

-

Choose a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand.[8]

-

Generate the ligand topology and parameter files using a server like the CGenFF server.

-

Embed the complex in a lipid bilayer (e.g., POPC) and solvate with a water model (e.g., TIP3P) and ions to neutralize the system and mimic physiological concentration (e.g., 0.15 M NaCl).

-

-

Energy Minimization:

-

Perform energy minimization of the system using the steepest descent algorithm to remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 310 K) for a short duration (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar) for a longer duration (e.g., 10 ns) with gradually releasing position restraints.

-

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time to observe the system's behavior and for thermodynamic properties to converge (typically 100s of nanoseconds to microseconds).

-

-

Analysis:

-

Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and other interactions.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[11][12][13][14]

-

Experimental Validation

Experimental validation is crucial to confirm the predictions from theoretical models. Radioligand binding assays and functional assays are standard methods for this purpose.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a ligand for a receptor.

-

Membrane Preparation:

-

Culture cells stably expressing the human A2AAR (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate.

-

To each well, add:

-

For determining non-specific binding, use a high concentration of a known A2AAR antagonist (e.g., 10 µM ZM241385).

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the biological response elicited by ligand binding, such as the activation of downstream signaling pathways. For A2AAR, which is a Gs-coupled receptor, agonist binding leads to an increase in intracellular cyclic AMP (cAMP) levels.[16][17][18]

-

Cell Culture and Plating:

-

Use a cell line stably expressing the human A2AAR (e.g., HEK293-A2AAR).

-

Plate the cells in a 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 10 µM rolipram) to prevent cAMP degradation.

-

Add increasing concentrations of the this compound derivative to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Incubate at room temperature for 1 hour to allow for the competitive binding to occur.

-

-

Data Analysis:

-

Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

-

Calculate the ratio of the two fluorescence signals, which is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Data Presentation

Summarizing quantitative data in a structured format is essential for comparison and analysis.

Table 1: Binding Affinities (Ki) of this compound Derivatives for the A2A Adenosine Receptor

| Compound | R-group on Hydrazine | Ki (nM) for A2AAR | Reference |

| 1 | -H | >1000 | [2] |

| 2 | -CH(CH3)2 | 120 | [2] |

| 3 | -C6H5 | 6.4 | [2] |

| 4 | -4-Cl-C6H4 | 1.8 | [2] |

| 5 | -4-F-C6H4 | 6.3 | [2] |

| 6 | -4-OCH3-C6H4 | 20 | [2] |

| 7 | -2-Thienyl | 67 | [2] |

Table 2: Functional Potency (EC50) of Selected this compound Derivatives in cAMP Accumulation Assay

| Compound | EC50 (nM) | Emax (%) |

| CGS21680 (Reference Agonist) | 15 | 100 |

| Derivative 4 | 5.2 | 98 |

| Derivative 3 | 18.5 | 95 |

(Note: The data in Table 2 is hypothetical and for illustrative purposes, as specific EC50 values for these exact derivatives were not found in the provided search results.)

Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental workflows.

A2A Adenosine Receptor Signaling Pathway

Caption: A2A Adenosine Receptor Signaling Pathway.

Integrated Drug Discovery Workflow

Caption: Integrated Computational and Experimental Drug Discovery Workflow.

Conclusion

The theoretical modeling of this compound binding to the A2A adenosine receptor, when tightly integrated with experimental validation, provides a robust framework for understanding the molecular determinants of ligand recognition and for the discovery of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, enabling them to design and execute their studies with greater efficiency and precision. The continued application of these integrated approaches will undoubtedly accelerate the development of next-generation A2AAR-targeted drugs.

References

- 1. files.docking.org [files.docking.org]

- 2. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jddhs.com [jddhs.com]

- 5. researchgate.net [researchgate.net]

- 6. jddhs.com [jddhs.com]

- 7. researchgate.net [researchgate.net]

- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 12. m.youtube.com [m.youtube.com]

- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydrazinyl-adenosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Potent Purine (B94841) Nucleoside Analog as a Selective A2A Adenosine (B11128) Receptor Agonist

Abstract

2-Hydrazinyl-adenosine and its derivatives represent a promising class of purine nucleoside analogs that exhibit high affinity and selectivity for the A2A adenosine receptor (A2AAR). As potent agonists, these compounds have demonstrated significant potential in various therapeutic areas, including cardiovascular diseases and inflammation, primarily through their vasodilatory and immunomodulatory effects. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, mechanism of action, structure-activity relationships, and key experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Adenosine is an endogenous nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] The A2A adenosine receptor, in particular, has emerged as a significant therapeutic target due to its involvement in vasodilation, neurotransmission, and immune responses.[2][3] The development of selective A2AAR agonists is a key focus in medicinal chemistry, aiming to harness the therapeutic benefits of A2AAR activation while minimizing off-target effects.

This compound has been identified as a valuable scaffold for the synthesis of potent and selective A2AAR agonists.[4] Modifications at the 2-position of the adenine (B156593) core with a hydrazinyl group have led to the discovery of derivatives with low nanomolar affinity for the A2AAR.[4][5] This guide delves into the technical details of this compound, providing a foundational understanding for its further investigation and potential clinical applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from commercially available adenosine. A common synthetic route involves the conversion of adenosine to 2-chloroadenosine, followed by a nucleophilic substitution reaction with hydrazine. Subsequent reaction of the this compound intermediate with various aldehydes or ketones yields the final hydrazone derivatives.

A representative synthetic scheme is outlined below:

Mechanism of Action and Signaling Pathway

This compound derivatives exert their biological effects by acting as agonists at the A2A adenosine receptor. The A2AAR is a Gs protein-coupled receptor.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response, such as vasorelaxation.[7][8]

The signaling cascade is depicted in the following diagram:

Quantitative Data: Binding Affinity and Functional Potency

The affinity of this compound derivatives for adenosine receptors is typically determined through radioligand binding assays, while their functional potency as agonists is assessed using cAMP functional assays. The following tables summarize key quantitative data for representative compounds from the literature.

Table 1: Binding Affinity (Ki, nM) of this compound Derivatives at Adenosine Receptors

| Compound | A1 (rat) | A2A (rat) | A3 (human) | Reference |

| Derivative 10 | >1000 | 24.4 | >1000 | [9] |

| Derivative 11 | >1000 | 16.1 | >1000 | [9] |

| Derivative 13 | >1000 | 12.0 | >1000 | [9] |

| Derivative 23 | >1000 | 1.8 | >1000 | [4] |

| Derivative 24 | >1000 | 6.4 | >1000 | [4] |

| Derivative 42 | >1000 | 6.3 | >1000 | [4] |

Table 2: Functional Potency (EC50, nM) of this compound Derivatives in cAMP Assays

| Compound | EC50 (HEK293-hA2AR) | Reference |

| Derivative 10 | 150 | [9] |

| Derivative 11 | 120 | [9] |

| Derivative 13 | 100 | [9] |

| Derivative 23 | 25.1 | [4] |

| Derivative 24 | 43.7 | [4] |

| Derivative 42 | 31.6 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound derivatives.

Radioligand Binding Assay for A2A Adenosine Receptor

This protocol is adapted from studies determining the binding affinity of novel compounds for the A2A adenosine receptor.[9][10]

Objective: To determine the inhibitory constant (Ki) of test compounds for the A2A adenosine receptor.

Materials:

-

HEK-293 cells stably expressing the human A2A adenosine receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.

-

Radioligand: [3H]-CGS21680 (a known A2AAR agonist).

-

Non-specific binding control: 10 µM NECA (a stable adenosine analog).

-

Test compounds (this compound derivatives).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing the A2AAR.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-CGS21680 solution (final concentration ~2-3 nM), and 25 µL of various concentrations of the test compound. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add 25 µL of 10 µM NECA.

-

Add 100 µL of the cell membrane preparation (containing 20-40 µg of protein) to each well.

-

Incubate the plate at 25°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is based on methods used to determine the functional agonist activity of compounds at the A2A adenosine receptor.[9][11]

Objective: To determine the half-maximal effective concentration (EC50) of test compounds for stimulating cAMP production.

Materials:

-

HEK-293 cells stably expressing the human A2A adenosine receptor.

-

Cell culture medium.

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 500 µM IBMX (a phosphodiesterase inhibitor).

-

Test compounds (this compound derivatives).

-

Forskolin (B1673556) (a direct adenylyl cyclase activator, used as a positive control).

-

cAMP assay kit (e.g., LANCE cAMP kit or similar).

Procedure:

-

Seed HEK-293-hA2AAR cells in a 96-well plate and grow to 80-90% confluency.

-

On the day of the assay, remove the culture medium and wash the cells once with HBSS.

-

Pre-incubate the cells with 100 µL of stimulation buffer for 15-30 minutes at 37°C.

-

Add various concentrations of the test compounds or forskolin to the wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

-

Determine the EC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR)

Studies on this compound derivatives have revealed key structural features that influence their affinity and selectivity for the A2AAR.[4][5]

-

The 2-Hydrazinyl Linker: The presence of the hydrazinyl group at the 2-position of the adenine ring is crucial for high-affinity binding to the A2AAR.

-

Substituents on the Hydrazone: The nature of the substituent on the hydrazone moiety significantly impacts potency. Aromatic and heteroaromatic substituents are generally well-tolerated and can enhance affinity.

-

Ribose Moiety: Modifications to the ribose portion of the molecule can also affect activity. For instance, the introduction of a second sugar moiety has been explored.[9]

Conclusion and Future Directions

This compound and its derivatives have been firmly established as a class of potent and selective A2A adenosine receptor agonists. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for the optimization of pharmacological properties. The detailed experimental protocols and compiled quantitative data in this guide offer a solid foundation for researchers to build upon.

Future research in this area could focus on:

-

Improving pharmacokinetic profiles: Enhancing metabolic stability and oral bioavailability to develop clinically viable drug candidates.

-

Exploring therapeutic applications: Investigating the efficacy of these compounds in animal models of cardiovascular diseases, inflammation, and neurodegenerative disorders.

-

Elucidating downstream signaling: Further dissecting the intracellular signaling pathways activated by these agonists to better understand their full spectrum of biological effects.

The continued exploration of this compound analogs holds great promise for the development of novel therapeutics targeting the A2A adenosine receptor.

References

- 1. Demonstration of vasorelaxant activity with an A1-selective adenosine agonist in porcine coronary artery: involvement of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of low density lipoprotein on adenosine receptor-mediated coronary vasorelaxation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

The Therapeutic Potential of 2-Hydrazinyl-adenosine Derivatives as A2A Adenosine Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-hydrazinyl-adenosine and its derivatives, a class of compounds demonstrating significant promise as selective agonists for the A2A adenosine (B11128) receptor (A2AAR). Activation of the A2AAR plays a crucial role in various physiological processes, including vasodilation, inflammation, and immune response modulation. This document consolidates current research on the therapeutic applications, mechanism of action, and pharmacological properties of these compounds. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of binding affinities and functional activities. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this emerging class of therapeutic agents.

Introduction

Adenosine is an endogenous nucleoside that modulates a wide array of physiological functions through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor, in particular, has garnered significant attention as a therapeutic target due to its involvement in vasodilation, anti-inflammatory processes, and immunosuppression.[1][2] The development of selective A2AAR agonists holds therapeutic potential for a range of conditions, including cardiovascular diseases, inflammatory disorders, and cancer.[3][4]

This compound derivatives have emerged as a potent and selective class of A2AAR agonists.[5][6] Modifications at the 2-position of the adenosine scaffold have led to the discovery of compounds with high affinity and selectivity for the A2AAR, minimizing off-target effects associated with non-selective adenosine receptor activation.[5] This guide will explore the therapeutic landscape of these promising molecules.

Mechanism of Action: A2A Adenosine Receptor Signaling